Product packaging for 2-Phenyl-3-(trifluoromethyl)pyridine(Cat. No.:CAS No. 639782-24-4)

2-Phenyl-3-(trifluoromethyl)pyridine

Cat. No.: B1323535
CAS No.: 639782-24-4
M. Wt: 223.19 g/mol
InChI Key: ZLRANBHTTCVNCE-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Chemistry

Fluorinated pyridine scaffolds are privileged structures in the design of novel bioactive compounds and functional materials. The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl group, can dramatically alter the physicochemical properties of the parent pyridine molecule.

The high electronegativity of fluorine atoms can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds and interact with biological targets. researchoutreach.org Furthermore, the trifluoromethyl group is a strong electron-withdrawing group, which can impact the reactivity of the pyridine ring in chemical transformations. From a medicinal chemistry perspective, the C-F bond is exceptionally strong, rendering molecules more resistant to metabolic degradation and thereby increasing their in vivo half-life. nih.govjst.go.jp

In the agrochemical industry, numerous successful pesticides, including herbicides, insecticides, and fungicides, incorporate the trifluoromethylpyridine moiety. jst.go.jpresearchgate.net This structural unit has been shown to be crucial for the biological activity of these compounds. The trifluoromethyl group can enhance the binding affinity of the molecule to its target enzyme or receptor, leading to increased potency.

The unique properties of fluorinated pyridines also make them valuable building blocks in materials science. Their incorporation into polymers and other materials can enhance thermal stability, chemical resistance, and hydrophobicity. mdpi.com

Overview of 2-Phenyl-3-(trifluoromethyl)pyridine as a Key Research Target

Within the diverse family of trifluoromethylpyridines, this compound has emerged as a compound of significant interest. Its structure combines the key features of a phenyl ring, a pyridine core, and a trifluoromethyl group, offering a versatile platform for further chemical modification and exploration of its potential applications.

The synthesis of this specific isomer can be approached through various modern organic chemistry methodologies, with palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling being a prominent strategy. researchgate.netclaremont.edu This reaction typically involves the coupling of a halogenated 3-(trifluoromethyl)pyridine (B54556) with phenylboronic acid or its derivatives.

The reactivity of the this compound scaffold is influenced by the electronic interplay between the electron-withdrawing trifluoromethyl group and the phenyl substituent on the electron-deficient pyridine ring. This substitution pattern affects the regioselectivity of further chemical transformations, such as electrophilic and nucleophilic aromatic substitution reactions. quimicaorganica.orgstackexchange.com

While extensive research has been conducted on the broader class of trifluoromethylpyridines, detailed and specific research findings solely focused on this compound are still emerging. However, its potential as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications is widely recognized. chemscene.com The unique spatial arrangement of the phenyl and trifluoromethyl groups is expected to impart specific biological activities and material properties, making it a compelling target for ongoing and future research endeavors.

Interactive Data Table: General Properties of Phenyl-Trifluoromethyl-Pyridine Isomers

PropertyThis compound3-Phenyl-2-(trifluoromethyl)pyridine4-Phenyl-2-(trifluoromethyl)pyridine
Molecular Formula C12H8F3NC12H8F3NC12H8F3N
Molecular Weight 223.19 g/mol 223.19 g/mol 223.19 g/mol
General Synthetic Routes Suzuki-Miyaura CouplingSuzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Potential Applications Pharmaceutical Intermediate, Agrochemical Research, Materials SciencePharmaceutical Intermediate, Agrochemical ResearchPharmaceutical Intermediate, Agrochemical Research

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F3N B1323535 2-Phenyl-3-(trifluoromethyl)pyridine CAS No. 639782-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-12(14,15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRANBHTTCVNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634745
Record name 2-Phenyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639782-24-4
Record name 2-Phenyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 2 Phenyl 3 Trifluoromethyl Pyridine

Regioselective Functionalization of the Pyridine (B92270) Core

The pyridine nucleus of 2-phenyl-3-(trifluoromethyl)pyridine is susceptible to a variety of functionalization reactions. The presence of the electron-withdrawing trifluoromethyl group significantly influences the regioselectivity of these transformations, often directing reactions to specific positions on the ring.

C-H Functionalization at Distal Positions

Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic systems, offering a more atom-economical approach compared to traditional cross-coupling methods. For pyridine derivatives, functionalization at positions distal to the nitrogen atom (C3, C4, and C5) has been a significant challenge. However, recent advances in catalysis have enabled regioselective C-H activation at these sites.

One notable example is the iridium-catalyzed C-H borylation, which provides a versatile handle for further synthetic transformations. While direct borylation of this compound has not been extensively reported, studies on closely related trifluoromethyl-substituted pyridines demonstrate the feasibility and regioselectivity of this reaction. For instance, the borylation of 2-chloro-3-(trifluoromethyl)pyridine (B31430), catalyzed by an iridium complex, selectively occurs at the C5 position. This selectivity is primarily governed by steric factors, with the bulky catalyst favoring approach to the less hindered C-H bond.

SubstrateCatalystReagentPosition of FunctionalizationProductYield (%)
2-Chloro-3-(trifluoromethyl)pyridine[Ir(cod)OMe]2/dtbpyB2pin2C52-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine52

This table showcases the regioselective C-H borylation of a trifluoromethyl-substituted pyridine, a reaction pattern applicable to this compound.

Furthermore, cobalt-catalyzed C-H activation has been shown to achieve C6-selectivity in 2-pyridone systems, suggesting that with appropriate directing groups and catalytic systems, functionalization at the C6 position of this compound could be achievable. Similarly, photoinduced C4-selective C-H borylation of pyridinium (B92312) derivatives highlights the potential for functionalization at the C4 position under specific reaction conditions.

Nucleophilic Aromatic Substitution Reactions of Halogenated Intermediates

The electron-deficient nature of the pyridine ring in this compound, further enhanced by the potent electron-withdrawing trifluoromethyl group, makes its halogenated derivatives excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The introduction of a halogen atom at various positions on the pyridine core creates a reactive site for the displacement by a wide range of nucleophiles.

For instance, polyhalogenated pyridines readily undergo amination reactions. In a base-promoted reaction using water as a solvent, various polyhalogenated pyridines, including those with chloro and bromo substituents, can be selectively aminated. This methodology is particularly valuable for the synthesis of 2-aminopyridine (B139424) derivatives. The reaction proceeds efficiently, even with challenging pyridine chlorides.

The reactivity of halopyridines in SNAr reactions is also influenced by the nature of the halogen. Generally, the order of reactivity is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom.

Halogenated Pyridine SubstrateNucleophileConditionsProduct
2,5-DibromopyridineDMF, NaOtBu, H2O, 140 °C5-Bromo-N,N-dimethylpyridin-2-amine
2,3,5,6-TetrachloropyridineDMF, NaOtBu, H2O, 140 °C3,5,6-Trichloro-N,N-dimethylpyridin-2-amine

This table provides examples of nucleophilic aromatic substitution reactions on polyhalogenated pyridines, demonstrating a key reactivity pattern for halogenated derivatives of this compound.

Reactions Involving Halogenation (e.g., Fluorination) of Pyridine Ring

The introduction of halogen atoms onto the pyridine core of this compound is a crucial step for subsequent derivatization through nucleophilic aromatic substitution or cross-coupling reactions. Various methods for the direct halogenation of pyridine rings have been developed.

For instance, the synthesis of 2-bromo-5-nitro-3-(trifluoromethyl)pyridine (B1523400) can be achieved through the direct bromination and nitration of 3-(trifluoromethyl)pyridine (B54556). Bromination with molecular bromine in the presence of a Lewis acid catalyst selectively introduces a bromine atom at the 2-position. Subsequent nitration with a mixture of nitric and sulfuric acid installs a nitro group at the 5-position.

A more recent and versatile method for the 3-halogenation of pyridines involves the formation of Zincke imine intermediates. This approach allows for the selective introduction of iodo, bromo, and chloro substituents at the C3 position of various substituted pyridines, including 2-phenylpyridine (B120327). The reaction proceeds by ring-opening of the pyridine with triflic anhydride (B1165640) and a secondary amine, followed by halogenation of the resulting Zincke imine and subsequent ring-closure.

Direct fluorination of the pyridine ring can be more challenging. However, methods for the synthesis of fluorinated pyridines often involve chlorine-fluorine exchange reactions on pre-halogenated precursors. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) can be produced from 3-picoline through a series of chlorination and fluorination steps.

Transformations of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be a stable and robust functional group. However, under specific conditions, it can undergo transformations, providing pathways to further diversify the molecular scaffold.

Dehydrofluorination Pathways

While direct dehydrofluorination of the trifluoromethyl group on this compound is not a commonly reported transformation, recent advances in photoredox catalysis have enabled the reductive defluorination of trifluoromethylarenes. This process allows for the replacement of a single fluorine atom with a hydrogen atom, converting a trifluoromethyl group into a difluoromethyl group.

This transformation is typically achieved using an organophotocatalyst in the presence of a hydrogen atom donor under visible light irradiation. The reaction tolerates a wide range of functional groups and heterocycles, making it a potentially applicable method for the modification of this compound. This selective hydrodefluorination offers a novel strategy for fine-tuning the electronic and steric properties of the molecule.

Reactivity of the Phenyl Substituent

The phenyl group at the C2 position of the pyridine ring is also amenable to a variety of chemical transformations, most notably electrophilic aromatic substitution reactions. The directing effect of the trifluoromethylpyridine moiety influences the regioselectivity of these reactions.

Due to the electron-withdrawing nature of the 3-(trifluoromethyl)pyridyl group, the attached phenyl ring is deactivated towards electrophilic attack. Consequently, electrophilic aromatic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, are expected to be slower than on unsubstituted benzene (B151609). The directing effect of the pyridyl substituent would favor substitution at the meta and para positions of the phenyl ring.

A powerful strategy for the functionalization of the phenyl ring in 2-phenylpyridine systems is directed ortho-metalation. The nitrogen atom of the pyridine ring acts as a directing group, facilitating the deprotonation of the ortho C-H bond of the phenyl ring by a strong base, such as an alkyllithium reagent. The resulting aryllithium intermediate can then be trapped with various electrophiles, leading to the exclusive formation of ortho-substituted products. While the trifluoromethyl group's electron-withdrawing nature might influence the efficiency of the lithiation, this method remains a highly valuable tool for the selective functionalization of the phenyl ring.

Reaction TypeReagentsExpected Product Position(s)
NitrationHNO3, H2SO4meta-, para-nitro
SulfonationSO3, H2SO4meta-, para-sulfonic acid
Friedel-Crafts AcylationAcyl chloride, AlCl3meta-acyl
Directed ortho-Metalationn-BuLi, then Electrophile (E+)ortho-E

This table summarizes the expected regiochemical outcomes for various electrophilic substitution reactions on the phenyl ring of this compound.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com However, the reactivity of the phenyl ring is significantly influenced by the attached 3-(trifluoromethyl)pyridin-2-yl substituent. This substituent acts as a deactivating group due to the electron-withdrawing nature of both the pyridine nitrogen and the potent trifluoromethyl group. This deactivation reduces the electron density of the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. youtube.com

Consequently, electrophilic aromatic substitution reactions on this compound, such as nitration, halogenation, or Friedel-Crafts reactions, generally require harsh reaction conditions to proceed effectively. youtube.comlibretexts.org The 3-(trifluoromethyl)pyridin-2-yl group is expected to direct incoming electrophiles primarily to the meta-position of the phenyl ring. This regioselectivity arises from the need to avoid placing a positive charge on the carbon atom directly attached to the electron-deficient pyridine ring in the resonance structures of the sigma complex intermediate.

Reaction Type Typical Reagents Expected Major Product Regioisomer
NitrationHNO₃/H₂SO₄meta-nitro derivative
BrominationBr₂/FeBr₃meta-bromo derivative
Friedel-Crafts AcylationRCOCl/AlCl₃meta-acyl derivative

Ortho-functionalization of the Phenyl Group

Despite the electronic deactivation of the phenyl ring, the nitrogen atom of the pyridine moiety can serve as an effective directing group in transition-metal-catalyzed C–H activation reactions. This strategy enables the selective functionalization of the otherwise unreactive ortho-C–H bonds of the phenyl group. researchgate.net This approach bypasses the typical regioselectivity of classical electrophilic substitution and provides a direct route to ortho-substituted derivatives.

Various catalytic systems have been developed for the ortho-functionalization of 2-phenylpyridine and related scaffolds. These methods are applicable to this compound, leveraging the directing ability of the pyridine nitrogen to form a metallacyclic intermediate that facilitates C–H bond cleavage.

Detailed research findings have demonstrated the utility of this approach for introducing a range of functional groups. For instance, palladium-catalyzed reactions are widely employed for C-H functionalization. researchgate.netpkusz.edu.cn Ruthenium-catalyzed ortho-hydroxylation has also been reported for 2-phenylpyridine systems, offering a direct method to synthesize phenolic derivatives. researchgate.net

Transformation Catalyst/Reagents Functionality Introduced Reference Finding
ArylationPotassium aryl trifluoroborate / Pd catalystAryl groupPalladium-catalyzed C–H activation is a powerful tool for the ortho-arylation of 2-phenylpyridines. researchgate.net
Hydroxylation[RuCl₂(p-cymene)]₂ / PIFA / 4CzIPNHydroxyl group (-OH)A metallaphotocatalytic system has been developed for the directed ortho-hydroxylation of anilides, a principle applicable to other directing groups. researchgate.net
TrifluoromethylthiolationPd(OAc)₂ / AgSCF₃ / OxidantTrifluoromethylthio group (-SCF₃)A ligand exchange strategy enables the highly ortho-selective trifluoromethylthiolation of 2-phenylpyridines. pkusz.edu.cn

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions and expanding their scope. For the ortho-C–H functionalization of this compound, mechanistic studies, including kinetic experiments and computational analysis, have provided significant insights.

The transition-metal-catalyzed ortho-functionalization reactions are generally believed to proceed via a common mechanistic pathway involving a chelation-assisted C–H activation step. The pyridine nitrogen atom coordinates to the metal center, forming a five-membered cyclometalated intermediate. This pre-coordination positions the metal catalyst in close proximity to the ortho-C–H bond of the phenyl ring, facilitating its cleavage in what is often the rate-determining step of the catalytic cycle. pkusz.edu.cn

For palladium-catalyzed trifluoromethylthiolation, for example, the proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. pkusz.edu.cn Kinetic studies, including H/D scrambling experiments, have suggested that the initial C–H palladation step is irreversible and rate-determining. pkusz.edu.cn This is followed by a ligand exchange with the trifluoromethylthiolating agent and subsequent reductive elimination to yield the ortho-functionalized product and regenerate the active Pd(II) catalyst.

In other systems, such as copper-catalyzed reactions on related trifluoromethyl-containing substrates, density functional theory (DFT) calculations have been employed to elucidate the nature of the active catalytic species and the transition states involved. researchgate.net These computational studies help to explain the high regioselectivity observed in these transformations. The synthesis of trifluoromethylpyridines often involves building-block strategies, utilizing precursors like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one for cyclocondensation reactions. jst.go.jp The development of these synthetic routes is critical for accessing the core structure for subsequent derivatization. semanticscholar.orgevitachem.com

Advanced Spectroscopic and Structural Characterization Techniques for 2 Phenyl 3 Trifluoromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the precise structure of 2-Phenyl-3-(trifluoromethyl)pyridine by providing information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the eight protons on the phenyl and pyridine (B92270) rings. The electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group will cause the protons on the pyridine ring to appear at a lower field (higher ppm) compared to those on the phenyl ring.

The protons on the pyridine ring (H-4, H-5, and H-6) and the phenyl ring (H-2'/6', H-3'/5', and H-4') would present distinct signals. The proximity of the phenyl group to H-4 and the CF₃ group to H-4 would influence their chemical shifts. The expected splitting patterns arise from spin-spin coupling between adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6 8.7 - 8.9 Doublet of doublets (dd) J = ~4.8, ~1.5
H-4 7.9 - 8.1 Doublet of doublets (dd) J = ~7.8, ~1.5
H-5 7.4 - 7.6 Doublet of doublets (dd) J = ~7.8, ~4.8

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is expected to display 9 distinct signals for the aromatic carbons, as the carbons at the 2' and 6' positions and the 3' and 5' positions of the phenyl ring are equivalent. An additional signal will correspond to the carbon of the trifluoromethyl group.

The carbon atom attached to the trifluoromethyl group (C-3) is expected to show a quartet splitting pattern due to coupling with the three fluorine atoms. The CF₃ carbon itself will also appear as a quartet with a large coupling constant. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-2 155 - 158 Singlet
C-6 148 - 151 Singlet
C-4 138 - 141 Singlet
C-ipso (Phenyl) 135 - 138 Singlet
C-para/meta/ortho (Phenyl) 128 - 131 Singlet
C-5 123 - 126 Singlet
C-3 120 - 124 Quartet (q)

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For this compound, the spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. Since there are no adjacent fluorine or hydrogen atoms, this signal is predicted to be a singlet. The chemical shift of the CF₃ group is typically observed in the range of -60 to -65 ppm relative to a CFCl₃ standard.

Multidimensional NMR Techniques (e.g., COSY, HSQC, ROESY)

To unambiguously assign the proton and carbon signals, multidimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show cross-peaks between H-4, H-5, and H-6 on the pyridine ring, confirming their connectivity. Similarly, correlations between the protons on the phenyl ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY or NOESY experiments are used to identify protons that are close to each other in space, regardless of whether they are coupled through bonds. This would be particularly useful to confirm the orientation of the phenyl ring relative to the pyridine ring, for example, by observing a through-space correlation between the ortho-protons of the phenyl ring and the H-4 proton of the pyridine ring.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈F₃N), high-resolution mass spectrometry (HRMS) would confirm its molecular formula.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[C₁₂H₈F₃N]⁺ 223.06 Molecular Ion (M⁺)
[C₁₂H₈F₂N]⁺ 204.06 Loss of a Fluorine atom ([M-F]⁺)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by vibrations corresponding to the aromatic rings and the carbon-fluorine bonds.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050 - 3100 C-H stretching Aromatic (Pyridine and Phenyl)
1580 - 1610 C=C and C=N stretching Aromatic Rings
1450 - 1500 C=C stretching Aromatic Rings
1100 - 1350 C-F stretching Trifluoromethyl (CF₃)

The C-F stretching vibrations are typically very strong and appear as multiple intense bands, which are a characteristic feature for trifluoromethyl-substituted compounds.

Computational and Theoretical Investigations of 2 Phenyl 3 Trifluoromethyl Pyridine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. irjweb.com By calculating the electron density, DFT methods can predict molecular geometries, vibrational frequencies, and electronic properties. semanticscholar.org For 2-Phenyl-3-(trifluoromethyl)pyridine, DFT analysis focuses on understanding how the interplay between the phenyl ring, the pyridine (B92270) ring, and the electron-withdrawing trifluoromethyl (-CF₃) group dictates its electronic behavior.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to a molecule's reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. semanticscholar.orgajchem-a.com A smaller gap suggests the molecule is more reactive. irjweb.com

For aromatic systems containing strong electron-withdrawing groups like -CF₃, the LUMO is often localized on the regions bearing these substituents, indicating they are sites for nucleophilic attack. Conversely, the HOMO may be distributed across the π-systems of the aromatic rings. In a DFT study of a related molecule, 6-bromo-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the HOMO and LUMO were found to be localized across the entire π-conjugated system, with a calculated energy gap of 2.3591 eV. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface. researchgate.net The MEP surface visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative potential, making it a likely site for electrophilic attack or hydrogen bonding. The area around the highly electronegative fluorine atoms of the -CF₃ group would also show negative potential, while the hydrogen atoms of the phenyl ring would be regions of positive potential. researchgate.netresearchgate.net

ParameterSignificanceTypical Computational Method
EHOMO (Energy of HOMO)Indicates electron-donating ability; related to ionization potential.DFT (e.g., B3LYP/6-311++G(d,p))
ELUMO (Energy of LUMO)Indicates electron-accepting ability; related to electron affinity.DFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity, kinetic stability, and optical properties. researchgate.netΔE = ELUMO - EHOMO
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. researchgate.netCalculated from DFT electron density.

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are employed to predict a variety of molecular properties that are essential for characterizing a compound and predicting its behavior. fz-juelich.de These calculations go beyond the electronic structure to provide quantitative data on geometry, thermodynamics, and response to external fields. Methods like DFT and Hartree-Fock are commonly used to compute these properties. semanticscholar.orgresearchgate.net

Key properties calculated for molecules like this compound include:

Optimized Geometry: Calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes bond lengths, bond angles, and dihedral angles. For example, in a related fluorinated phenyl-oxadiazole compound, DFT calculations predicted C-C bond lengths in the phenyl rings to be in the range of 1.386–1.403 Å. ajchem-a.com

Thermodynamic Properties: Quantum calculations can predict thermodynamic quantities such as standard enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cv) at different temperatures. researchgate.net These values are crucial for understanding the stability and reaction energetics of the compound.

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors provide a quantitative measure of reactivity. semanticscholar.org They include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.comnih.gov Hardness is a measure of resistance to change in electron distribution, with a larger HOMO-LUMO gap corresponding to greater hardness. irjweb.com

PropertyDefinitionSignificance
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to deformation or change in electron cloud; related to stability. irjweb.com
Chemical Potential (μ)μ ≈ (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ)χ = -μMeasures the power of an atom or group to attract electrons.
Electrophilicity Index (ω)ω = μ² / 2ηQuantifies the energy lowering of a system upon accepting maximal electron charge. semanticscholar.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transient intermediates, and calculate activation energies. montclair.edu For a molecule like this compound, this is particularly useful for understanding reactions involving the robust C-F bonds of the trifluoromethyl group.

A relevant example is the study of C-F bond activation in benzotrifluorides mediated by Frustrated Lewis Pairs (FLPs). nih.gov Computational chemistry was used to investigate two possible pathways for the initial C-F activation:

Stepwise SN1 Pathway: In this mechanism, the Lewis acid component of the FLP abstracts a fluoride (B91410) ion from the -CF₃ group, generating a carbocation intermediate, which is then trapped by the Lewis base.

Concerted FLP Pathway: Here, the Lewis acid and Lewis base interact simultaneously with the substrate in a single transition state.

DFT calculations revealed that the C-F activation likely proceeds via a Lewis acid-assisted SN1 type pathway. nih.gov The modeling was also able to explain the selectivity of the reaction, showing that the activation barrier for a second C-F activation on the same molecule was significantly higher (calculated at 27.1 kcal mol⁻¹) than the first. nih.gov This increased barrier was attributed to the electron-withdrawing nature of the phosphonium (B103445) group installed after the first activation, which destabilizes the formation of a second carbocation. nih.gov

Such computational studies provide a deep understanding of reaction feasibility and selectivity, guiding the development of new synthetic methodologies. For this compound, similar modeling could be used to predict its reactivity in various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. acs.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are critical to the material properties of a compound. Computational methods are used to explore the conformational landscape and quantify the strength and nature of intermolecular forces.

Intermolecular interactions dictate how molecules pack in the solid state. The introduction of a trifluoromethyl group can significantly influence these interactions. Computational studies on trifluoromethylated benzene (B151609) dimers have shown that the -CF₃ group enhances π-π stacking interactions compared to fluorinated or methylated analogues. researchgate.net This enhancement is attributed to an increased molecular quadrupole moment and greater dispersion forces associated with the -CF₃ group. researchgate.net For this compound, potential intermolecular interactions would include:

π-π Stacking: Between the phenyl and/or pyridine rings of adjacent molecules.

C-H···N Interactions: Weak hydrogen bonds between a C-H bond on one molecule and the nitrogen atom of a neighboring pyridine ring.

Applications of 2 Phenyl 3 Trifluoromethyl Pyridine in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Architectures

2-Phenyl-3-(trifluoromethyl)pyridine serves as a versatile precursor for synthesizing more complex heterocyclic structures, particularly those involving fused-ring systems. Its inherent reactivity allows for targeted modifications and cyclization reactions to build elaborate molecular scaffolds.

The this compound moiety is a foundational element for the synthesis of various nitrogen-containing heterocyclic compounds. Research has demonstrated its utility in preparing functionalized derivatives through multi-step synthetic pathways. For instance, derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine are synthesized starting from precursors that contain this core structure. The synthesis often begins with the creation of an intermediate like 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one, which is then subjected to a series of reactions including thionation, methylation, and nucleophilic substitution to introduce diverse functionalities. researchgate.netsemanticscholar.org

Further transformations of the furo[3,2-c]pyridine (B1313802) system, such as N-amination or oxidation to form N-oxides, expand the range of accessible N-heterocyclic compounds. researchgate.net These reactions underscore the role of the initial trifluoromethyl-substituted phenylpyridine as a stable and reliable platform for building molecular complexity.

The construction of ring-fused systems is a direct extension of the utility of this compound as a synthetic precursor. The furo[3,2-c]pyridine derivatives are a prime example of a furan (B31954) ring fused with a pyridine (B92270) ring. researchgate.netsemanticscholar.org The synthesis process involves cyclization reactions that directly utilize the pyridine nitrogen and adjacent positions, leading to the formation of the bicyclic scaffold. researchgate.net

One established method involves the cyclization of a corresponding azide (B81097) precursor, derived from an acrylic acid, which upon heating, forms the fused pyridinone ring. researchgate.net This dihydrofuropyridinone can then be aromatized and further functionalized. researchgate.net Such synthetic strategies are crucial for creating rigid, planar molecules that are often sought after in medicinal chemistry and materials science. The table below details several ring-fused derivatives synthesized from a 2-[3-(trifluoromethyl)phenyl]pyridine-containing precursor.

Table 1: Synthesized Ring-Fused N-Heterocyclic Derivatives

Compound NameAbbreviation / NumberSynthetic NoteReference
2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-oneIPrepared via a three-step synthesis involving cyclization of a corresponding azide. researchgate.netsemanticscholar.org
2-[3-(Trifluoromethyl)phenyl]-4-methylsulfanylfuro[3,2-c]pyridineIIIObtained by thionation of compound I followed by methylation. researchgate.netsemanticscholar.org
5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-oneIVFormed by the reaction of compound I with methyl iodide. researchgate.netsemanticscholar.org
2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carboxylic acidVIIPrepared by hydrolysis of the corresponding carbonitrile derivative. researchgate.netsemanticscholar.org
2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-oxideVISynthesized by the reaction of the parent furopyridine with 3-chloroperoxybenzoic acid. researchgate.net
5-Amino-2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-ium-4-methylbenzene sulfonateVIIIPrepared by direct N-amination of the parent furopyridine. researchgate.net

Ligand Design in Organometallic Chemistry and Catalysis

The 2-phenylpyridine (B120327) scaffold is a privileged structure in organometallic chemistry, known for its ability to form stable cyclometalated complexes with transition metals like palladium, platinum, and iridium. nih.govnih.gov The introduction of a trifluoromethyl group at the 3-position of the pyridine ring significantly modulates the electronic properties of the ligand. The strong electron-withdrawing nature of the CF3 group enhances the acidity of the ortho-phenyl C-H bond, potentially facilitating its activation and metallation. nih.gov

This electronic modification makes this compound an attractive candidate for designing ligands for various catalytic applications. For instance, palladium complexes derived from 2-phenylpyridine are active catalysts for C-H activation and functionalization reactions, such as trifluoromethylthiolation. nih.gov Copper(I) complexes featuring ligands based on (3-trifluoromethyl-phenyl)-pyridine-2-ylmethylene-amine have been synthesized and investigated for their catalytic and luminescent properties. researchgate.net The trifluoromethyl group in these ligands influences the redox potential of the metal center and the stability of the resulting complex, which in turn affects catalytic activity. nih.govresearchgate.net

Table 2: Potential Catalytic Applications for Ligands Based on the this compound Scaffold

Metal CenterReaction TypeRole of Trifluoromethyl GroupReference
Palladium (Pd)C-H Activation / FunctionalizationEnhances electrophilicity of the metal center and facilitates reductive elimination. nih.gov
Copper (Cu)Amination ReactionsModifies the electronic properties and geometry of the catalytic complex. researchgate.net
Iridium (Ir) / Platinum (Pt)Photoredox CatalysisTunes the excited-state energies and redox potentials of the photocatalyst. nih.govmdpi.com

Development of Advanced Functional Materials

The incorporation of fluorine atoms or trifluoromethyl groups into organic molecules is a well-established strategy for developing advanced materials with tailored properties. mdpi.com The this compound structure possesses attributes that make it a promising building block for functional materials in organic electronics and polymer science.

In the field of organic electronics, particularly in organic light-emitting diodes (OLEDs), cyclometalated iridium(III) and platinum(II) complexes with 2-phenylpyridine-type ligands are widely used as phosphorescent emitters. nih.govresearchgate.net The trifluoromethyl group can significantly impact the photophysical properties of these complexes. It often leads to a blue shift in the emission wavelength due to the stabilization of the highest occupied molecular orbital (HOMO). researchgate.net Furthermore, the bulky nature of the CF3 group can help suppress intermolecular interactions and concentration quenching in the solid state, leading to improved device efficiency and stability. researchgate.net

While direct application of the specific this compound isomer is not extensively documented, related trifluoromethyl-substituted phenylpyridine and bipyridine ligands have been successfully employed in designing emitters for highly efficient OLEDs. researchgate.netresearchgate.net These materials are valued for their high thermal stability and well-defined emission characteristics.

Table 3: Predicted Impact of the this compound Scaffold on Optoelectronic Properties

PropertyEffect of the Trifluoromethyl GroupApplicationReference
Emission WavelengthInduces a blue shift by stabilizing the HOMO level.Color tuning of OLED emitters. researchgate.net
Quantum YieldCan enhance photoluminescence quantum yield by reducing non-radiative decay pathways.Improving OLED efficiency. researchgate.net
Thermal StabilityIncreases the overall thermal stability of the molecule.Enhancing operational lifetime of electronic devices. researchgate.net
Morphological StabilitySteric bulk can prevent aggregation and crystallization in thin films.Improving device reliability and performance. researchgate.net

In polymer science, fluorinated monomers are incorporated to enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant and water absorption. mdpi.commdpi.com Polyimides and poly(arylene ether)s containing trifluoromethyl-substituted pyridine moieties have been synthesized and characterized. acs.orgnih.gov These polymers exhibit high glass transition temperatures (Tg) and excellent thermal degradation stability. mdpi.comacs.org

The this compound unit can be envisioned as a monomer for creating specialty polymers. The pyridine nitrogen offers a site for potential interactions or further functionalization, while the trifluoromethyl group enhances solubility and thermal properties. Such polymers could find applications as low-dielectric materials for microelectronics, transparent films for optoelectronic devices, or high-performance coatings. mdpi.comresearchgate.net The rigid phenyl-pyridine backbone would contribute to a high Tg, while the CF3 group would ensure processability, a common challenge with aromatic polymers. nih.gov

Strategies for Late-Stage Functionalization of Bioactive Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late step in their synthesis. This approach allows for the rapid generation of analogues of a lead compound, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. nih.gov For bioactive molecules containing a pyridine ring, several LSF strategies have been developed, primarily focusing on C-H bond activation and cross-coupling reactions. researchgate.netnih.gov

The trifluoromethyl group (-CF3) is a crucial substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. nih.govrsc.org Its strong electron-withdrawing nature significantly influences the reactivity of the pyridine ring, which can be leveraged for selective functionalization.

Direct C-H bond activation is a highly attractive method for LSF as it avoids the need for pre-functionalized starting materials. semanticscholar.org For pyridine-containing molecules, the regioselectivity of C-H functionalization is often directed by the electronic properties of the ring and its substituents.

In the context of a molecule like this compound, the trifluoromethyl group at the 3-position deactivates the pyridine ring towards electrophilic attack but can direct metallation to adjacent positions. Palladium-catalyzed C-H activation is a prominent strategy for the functionalization of pyridines. nih.govresearchgate.net For instance, the pyridine nitrogen can act as a directing group to facilitate ortho-C-H activation of the phenyl ring.

Research has shown that 3-substituted pyridines, including those with a CF3 group, can undergo selective fluorination at the 2-position. researchgate.net This highlights the directing effect of the trifluoromethyl group. A tandem approach of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluorine atom provides a versatile platform for introducing a wide range of functional groups at a late stage. acs.orgberkeley.edu

A hypothetical late-stage functionalization of a bioactive molecule containing the this compound core could involve the selective activation of a C-H bond on either the pyridine or the phenyl ring. The specific outcome would depend on the reaction conditions and the catalyst employed.

Table 1: Potential Regioselective C-H Functionalization Sites in this compound

RingPositionActivating/Directing GroupPotential Functionalization
PyridineC4, C5, C6-CF3 (deactivating), Pyridine NArylation, Alkylation, Halogenation
Phenylortho, meta, paraPyridine (directing group)Arylation, Alkylation, Halogenation

This table is illustrative and based on general principles of C-H activation on substituted pyridines.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are powerful tools for LSF. tcichemicals.com If a bioactive molecule contains a halogenated this compound core, these reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. For example, a bromo- or iodo-substituted analogue of this compound could be coupled with a variety of boronic acids or other organometallic reagents to introduce diverse substituents.

The trifluoromethyl group can influence the efficiency of these cross-coupling reactions. While the electron-withdrawing nature of the CF3 group can enhance the reactivity of the pyridine ring towards certain coupling partners, it can also present challenges. Nevertheless, advancements in catalyst design have enabled the successful coupling of a wide range of electron-deficient heterocycles. tcichemicals.com

While not strictly LSF of an existing complex molecule, the use of functionalized this compound derivatives as building blocks is a common and effective strategy in the synthesis of novel bioactive compounds. nih.govresearchgate.net For example, a pre-functionalized this compound could be introduced at a late stage of a synthetic route to rapidly assemble a complex target molecule. This approach leverages the desirable properties conferred by the trifluoromethylpyridine scaffold.

Q & A

What are the common synthetic routes for 2-Phenyl-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Basic Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where a trifluoromethyl-substituted pyridine boronic acid derivative reacts with a phenyl halide in the presence of a palladium catalyst. This method ensures regioselective aryl-aryl bond formation . Alternative routes include nucleophilic substitution on pre-functionalized pyridine cores, such as replacing chlorine or nitro groups with phenyl moieties under basic conditions .

Advanced Considerations:
Optimizing reaction conditions is critical. Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity (DMF vs. THF), and temperature (80–120°C) significantly impact yield. For example, excess base (e.g., K₂CO₃) can deprotonate intermediates, accelerating coupling but risking side reactions. Microwave-assisted synthesis has been reported to reduce reaction times by 50% while maintaining >85% yield .

How does the trifluoromethyl group affect the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

Basic Answer:
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This increases electrophilicity at the 2- and 4-positions, making the compound more reactive toward nucleophilic aromatic substitution (NAS) compared to methyl or hydrogen substituents .

Advanced Analysis:
Density Functional Theory (DFT) studies reveal that the -CF₃ group lowers the LUMO energy by ~1.5 eV, enhancing susceptibility to nucleophilic attack. However, steric hindrance from the phenyl group at the 2-position can limit reactivity at the 4-position. Comparative kinetic studies with 3-methyl analogs show a 3-fold increase in NAS reaction rates for the trifluoromethyl derivative .

What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Guidance:

  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the -CF₃ group’s presence. Splitting patterns indicate proximity to other substituents (e.g., coupling with adjacent protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., [M+H]⁺ at m/z 267.20) validates molecular formula (C₁₃H₈F₃NO₂) .
  • X-ray Crystallography : Resolves steric effects of the phenyl and -CF₃ groups, with typical dihedral angles of 45–50° between the pyridine and phenyl rings .

How can computational modeling guide the design of derivatives with enhanced biological activity?

Advanced Research Strategy:
Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins like kinase enzymes. For example, derivatives with electron-withdrawing groups at the 5-position show improved binding to ATP pockets due to stronger hydrogen bonding with Lys87 residues. QSAR models highlight logP values <3.5 as optimal for blood-brain barrier penetration in neurological applications .

What strategies address contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

Data Contradiction Resolution:
Discrepancies often arise from assay conditions. For instance:

  • Cell Line Variability : Antiproliferative activity in HeLa cells (IC₅₀ = 5 µM) vs. inactivity in MCF-7 may stem from differential expression of target proteins like EGFR .
  • Solubility Artifacts : Poor aqueous solubility (>50 µM) can lead to false negatives. Use of DMSO carriers at <0.1% v/v is critical .
  • Metabolic Stability : Liver microsome assays reveal rapid CYP450-mediated oxidation of the phenyl group, suggesting prodrug strategies for in vivo studies .

How do structural analogs (e.g., chloro or methyl substitutions) alter pharmacological profiles?

Comparative Analysis:

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine : The chlorine atom enhances halogen bonding with protein targets, increasing kinase inhibition potency by 10-fold compared to non-halogenated analogs .
  • 2-Azetidin-1-yl Derivatives : The azetidine ring improves metabolic stability (t₁/₂ > 6 hours in plasma) but reduces solubility, necessitating formulation optimization .

What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

Process Chemistry Insights:

  • Purification : Column chromatography is impractical at >10 g scales. Switch to recrystallization (e.g., ethanol/water mixtures) or distillation under reduced pressure .
  • Catalyst Recycling : Palladium residues in the product can interfere with biological assays. Use of polymer-supported catalysts reduces Pd contamination to <10 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.